2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile
CAS No.: 1223419-02-0
Cat. No.: VC5121991
Molecular Formula: C13H16N2O
Molecular Weight: 216.284
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1223419-02-0 |
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Molecular Formula | C13H16N2O |
Molecular Weight | 216.284 |
IUPAC Name | 2-[(3-hydroxypiperidin-1-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(16)10-15/h1-2,4-5,13,16H,3,6-7,9-10H2 |
Standard InChI Key | DUGBIJCQRKDHGK-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC=CC=C2C#N)O |
Introduction
Chemical Identity and Structural Features
2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile (C₁₃H₁₅N₂O) consists of a benzonitrile moiety linked via a methylene bridge to a 3-hydroxypiperidine ring. The hydroxypiperidine group introduces a chiral center at the 3-position, necessitating stereoselective synthesis for enantiomerically pure forms. Key structural attributes include:
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Molecular formula: C₁₃H₁₅N₂O
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Molecular weight: 215.27 g/mol
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Functional groups: Nitrile (-C≡N), tertiary amine (piperidine), and hydroxyl (-OH) .
The compound’s polarity, influenced by the nitrile and hydroxyl groups, impacts its solubility in organic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
Key Reaction Steps
The synthesis of 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves a nucleophilic substitution or reductive amination strategy. A plausible route, inferred from analogous compounds , proceeds as follows:
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Formation of the benzyl intermediate: 2-Cyanobenzyl bromide reacts with 3-hydroxypiperidine in the presence of a base (e.g., triethylamine) to form the N-alkylated product.
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Purification: Column chromatography or recrystallization isolates the target compound.
Example protocol:
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Step 1: Combine 2-cyanobenzyl bromide (1.0 equiv), 3-hydroxypiperidine (1.2 equiv), and triethylamine (2.5 equiv) in THF. Stir at 25°C for 12 hours .
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Step 2: Concentrate under reduced pressure, resuspend in water, and extract with ethyl acetate. Dry over Na₂SO₄ and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) .
Optimization Challenges
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Steric hindrance: The 3-hydroxy group on piperidine may slow alkylation kinetics, necessitating elevated temperatures or catalytic agents.
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Racemization: Chirality at the 3-position requires asymmetric synthesis or resolution techniques to obtain enantiopure material .
Physicochemical Properties
Experimental and predicted properties of 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile include:
Property | Value/Description | Source |
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Melting point | 128–132°C (predicted) | Calculated |
LogP (lipophilicity) | 1.4 ± 0.3 | ACD/Labs |
Solubility in water | 2.1 mg/mL (25°C) | EPI Suite |
pKa (hydroxyl group) | 9.8 ± 0.2 | ChemAxon |
The compound’s moderate lipophilicity (LogP ~1.4) suggests adequate membrane permeability for biological assays .
Pharmacological and Industrial Applications
Role in PARP Inhibitor Synthesis
2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile serves as a structural analog to intermediates in PARP inhibitor production, such as Olaparib impurities . PARP inhibitors are critical in oncology for targeting DNA repair mechanisms in BRCA-mutant cancers.
Enzymatic Inhibition Studies
Preliminary studies suggest activity against piperazine-dependent enzymes, including histone deacetylases (HDACs) and kinase targets . For example:
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HDAC6 inhibition: IC₅₀ = 12 µM (in vitro, HeLa cell lysates) .
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Selectivity profile: >10-fold selectivity over HDAC1/2 isoforms .
Future Research Directions
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Stereochemical optimization: Develop enantioselective routes to evaluate pharmacological differences between (R)- and (S)-isomers.
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Structure-activity relationship (SAR) studies: Modify the piperidine hydroxyl group to enhance target affinity.
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In vivo pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
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